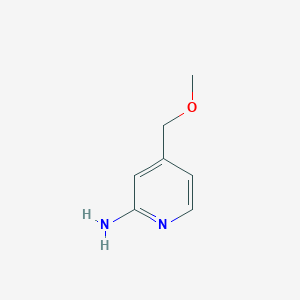

4-(Methoxymethyl)pyridin-2-amine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-(methoxymethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-10-5-6-2-3-9-7(8)4-6/h2-4H,5H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCMRXVAYRDSQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125398-71-1 | |

| Record name | 4-(methoxymethyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

N H Bond Reactivity:reactions Involving the Amino Group, Such As N Acylation, N Alkylation, or Deprotonation, Could Be Probed Using Deuterium Labeling. for a Reaction Where the Deprotonation of the Amine is the Rate Determining Step, Substituting the Amine Protons with Deuterium to Give 4 Methoxymethyl Pyridin 2 Amine D₂ Would Be Expected to Produce a Primary Kinetic Isotope Effect.

For example, in a base-catalyzed reaction, the observation of a significant PKIE would confirm that the N-H bond is broken in the slowest step of the reaction. The magnitude of the KIE could also provide information about the transition state geometry. A high KIE value (e.g., kH/kD ≈ 7) would suggest a symmetric transition state where the proton is equally shared between the nitrogen and the base. Conversely, a smaller KIE might indicate an earlier (reactant-like) or later (product-like) transition state.

Table 1: Hypothetical Primary KIE Data for N-H Bond Cleavage in 4-(Methoxymethyl)pyridin-2-amine

This table illustrates hypothetical KIE values for a deprotonation reaction of this compound using different bases. The variation in kH/kD would provide insights into the transition state structure as a function of base strength.

| Base Used | Hypothetical kH/kD | Implied Transition State |

|---|---|---|

| Weak Base (e.g., Pyridine) | 2.5 | Asymmetric, product-like |

| Moderate Base (e.g., Triethylamine) | 6.8 | Symmetric |

| Strong Base (e.g., Sodium Hydride) | 3.1 | Asymmetric, reactant-like |

C H Bond Reactivity of the Methoxymethyl Group:the Methoxymethyl Group Presents Two Sites for Potential C H Activation: the Methylene Ch₂ Bridge and the Terminal Methyl Ch₃ Group. Kie Studies Are Ideal for Investigating the Regioselectivity and Mechanism of Reactions Such As Oxidation or Radical Halogenation at This Substituent.

By selectively synthesizing deuterated analogues, such as 4-((dideuteriomethoxy)methyl)pyridin-2-amine or 4-(methoxy(dideuterio)methyl)pyridin-2-amine, the site of initial attack in a rate-determining C-H abstraction could be identified. For instance, in a hypothetical oxidation reaction, if a large PKIE is observed with the methylene-deuterated compound but not the methyl-deuterated one, it would strongly suggest that the methylene (B1212753) C-H bond is preferentially cleaved in the RDS.

Table 2: Hypothetical KIE Data for Oxidation of the Methoxymethyl Group

This table shows hypothetical KIE data for an oxidation reaction, demonstrating how isotopic labeling can pinpoint the reactive site.

| Isotopically Labeled Position | Reactant | Hypothetical kH/kD | Conclusion |

|---|---|---|---|

| Methylene (-CD₂-) | 4-(methoxy(dideuterio)methyl)pyridin-2-amine | 5.2 | Primary KIE; Methylene C-H bond is broken in the RDS. |

| Methyl (-OCD₃) | 4-((trideuteriomethoxy)methyl)pyridin-2-amine | 1.1 | Secondary KIE; Methyl C-H bond is not broken in the RDS. |

Derivatization Strategies and Analogue Synthesis

Preparation of Substituted 4-(Methoxymethyl)pyridin-2-amine Derivatives

The presence of a primary amino group at the 2-position of the pyridine (B92270) ring offers a versatile handle for a multitude of chemical transformations, including N-acylation, N-alkylation, and N-arylation. These reactions allow for the systematic exploration of the chemical space around the this compound core.

N-Acylation: The reaction of the primary amine with acylating agents such as acyl chlorides or anhydrides, often in the presence of a base like pyridine, provides the corresponding N-acyl derivatives. vedantu.com Pyridine not only acts as a solvent but also serves to neutralize the hydrogen chloride byproduct formed during the reaction. vedantu.com This method can be employed to introduce a wide array of acyl groups, thereby modulating the electronic and steric properties of the resulting amide. In some instances, particularly with highly reactive acylating agents or under forcing conditions, N,N-diacylation can occur. semanticscholar.org

N-Alkylation: The introduction of alkyl groups onto the amino nitrogen can be achieved through various methods. One common approach involves reaction with alkyl halides. Another effective strategy is the ruthenium(II)-NHC-catalyzed N-alkylation using arylmethyl alcohols, which proceeds via a hydrogen borrowing methodology. researchgate.net This reaction has been shown to be highly selective for the mono-N-alkylation of the amino group of 2-aminopyridine (B139424), without affecting the pyridine ring nitrogen. researchgate.net

N-Arylation: The formation of N-aryl derivatives can be accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov This reaction typically employs a palladium catalyst, a phosphine ligand like Xantphos, and a base to couple the aminopyridine with an aryl halide. nih.gov Metal-free arylation methods have also been developed, utilizing diaryliodonium salts as the arylating agent. nih.govrsc.orgresearchgate.net The selectivity of these reactions (N- vs. O-arylation in tautomerizable systems) can often be controlled by the choice of base and solvent. nih.govrsc.orgresearchgate.net

Table 1: Overview of Derivatization Reactions for this compound

| Reaction Type | Reagents and Conditions | Product Type |

| N-Acylation | Acyl chloride/anhydride, pyridine | N-Acyl derivative |

| N-Alkylation | Alkyl halide, base or Ru(II)-NHC catalyst, alcohol | N-Alkyl derivative |

| N-Arylation | Aryl halide, Pd catalyst, ligand, base or Diaryliodonium salt, base | N-Aryl derivative |

Structural Modifications Targeting Specific Reactivity Profiles

Modifications to the this compound structure can be strategically designed to alter the reactivity of the molecule. These changes can influence the nucleophilicity of the amino group, the electronic properties of the pyridine ring, and the potential for further functionalization.

The reactivity of the pyridine ring itself can also be the target of structural modifications. The inherent electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly when activated. acs.org The introduction of substituents at various positions on the pyridine ring can significantly impact its reactivity. For example, the presence of electron-withdrawing or electron-donating groups can direct the regioselectivity of subsequent reactions. nih.gov

Selective alkylation at the C-4 position of pyridines can be achieved through methods such as the use of a temporary blocking group at the nitrogen, followed by reaction under Minisci conditions. chemistryviews.org This approach allows for the introduction of a variety of alkyl groups at the 4-position, further diversifying the available scaffolds.

Synthesis of Poly-Functionalized Pyridine Scaffolds

This compound can serve as a valuable building block for the synthesis of more complex, poly-functionalized pyridine scaffolds, including fused heterocyclic systems. The amino group and the pyridine ring nitrogen can both participate in cyclization reactions to form a variety of fused ring structures.

For instance, 2-aminopyridines are known to react with various reagents to form fused bicyclic systems. The reaction of substituted 2-aminothiophenes, after conversion to cyanoacetamides, with various reagents can lead to the formation of pyrido[1,2-a]thieno[3,2-e]pyrimidines and other heterocyclic systems. nih.gov By analogy, the cyanoacetylated derivative of this compound could potentially undergo similar cyclization reactions.

Furthermore, the pyridine core can be edited through skeletal rearrangement strategies. One such method involves a sequence of dearomatization, cycloaddition, and rearomatizing retrocycloaddition to transform the C=N pair of the pyridine into a C=C pair, yielding substituted benzenes and naphthalenes. nih.gov This powerful strategy allows for the generation of diverse molecular skeletons from a common pyridine precursor. The use of substituted pyridines as building blocks is a cornerstone of medicinal and synthetic chemistry, providing access to a wide array of complex molecules. lifechemicals.comosi.lv

Applications of 4 Methoxymethyl Pyridin 2 Amine As a Building Block in Complex Molecule Synthesis

Precursor in Heterocyclic Systems Construction

The primary documented application of 4-(Methoxymethyl)pyridin-2-amine in the construction of heterocyclic systems is as an intermediate in the synthesis of Tyrosine Kinase 2 (Tyk2) inhibitors. google.com Tyk2 is a member of the Janus kinase (JAK) family of enzymes, which are involved in cellular signaling pathways that regulate immune responses.

In this context, this compound serves as a foundational scaffold. The 2-amino group of the molecule is utilized for further chemical transformations, allowing for the attachment of other cyclic and acyclic moieties. For instance, it is a precursor in the synthesis of complex aryl and heteroaryl-carboxamide substituted heteroaryl compounds. These larger, more elaborate heterocyclic systems are designed to bind to the pseudokinase domain of the Tyk2 receptor, thereby inhibiting its activity. The synthesis of these complex inhibitors demonstrates the utility of this compound in building intricate, multi-ring heterocyclic structures that are central to the final compound's biological function. google.com

| Precursor Compound | Resulting Heterocyclic System | Application |

| This compound | Aryl and heteroaryl-carboxamide substituted heteroaryl compounds | Tyk2 Inhibitors |

Role in the Synthesis of Diverse Organic Frameworks

Currently, there is no publicly available scientific literature detailing the specific use of this compound in the synthesis of diverse organic frameworks, such as Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs).

Utilization in Multi-Component Reactions

At present, specific examples of this compound being utilized in multi-component reactions (MCRs) are not described in available research literature.

Contribution to Catalyst Design and Ligand Development

Information regarding the contribution of this compound to catalyst design and ligand development is not available in the current body of scientific literature.

Advanced Spectroscopic and Structural Elucidation Methodologies

The definitive identification and characterization of 4-(Methoxymethyl)pyridin-2-amine rely on a suite of advanced analytical techniques. These methodologies provide unambiguous structural information, confirm purity, and offer insights into the molecule's electronic and vibrational properties.

Computational and Theoretical Investigations of 4 Methoxymethyl Pyridin 2 Amine

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic properties of pyridin-2-amine derivatives are significantly influenced by the nature and position of substituents on the pyridine (B92270) ring. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity and electronic transitions.

For aminopyridine systems, the HOMO is typically characterized by a significant contribution from the π-orbitals of the pyridine ring and the lone pair of the amino group. The LUMO, conversely, is generally a π*-antibonding orbital of the pyridine ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity.

In the case of 4-(methoxymethyl)pyridin-2-amine, the methoxymethyl group at the 4-position is expected to act as an electron-donating group, thereby influencing the energy levels of the frontier orbitals. This donation of electron density would likely raise the energy of the HOMO and might have a smaller effect on the LUMO energy, leading to a reduced HOMO-LUMO gap compared to unsubstituted 2-aminopyridine (B139424). This reduction in the energy gap would imply a higher reactivity for this compound.

A computational study on 2-amino-5-methylpyridine (B29535), a structurally related compound, revealed its HOMO-LUMO energy gap, which provides insights into its optical and chemical properties. researchgate.nettandfonline.com Although the methyl group in 2-amino-5-methylpyridine is at a different position and has different electronic effects than a methoxymethyl group, the general principles of how substituents affect the frontier orbitals of the aminopyridine scaffold are comparable.

Table 1: Comparative HOMO-LUMO Energy Gaps of Related Pyridine Derivatives (Theoretical Values)

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| 2-Aminopyridine | DFT/B3LYP/6-31G* | -5.89 | -0.78 | 5.11 | tsijournals.com |

| 2-Amino-5-methylpyridine | DFT/B3LYP/6-311++G(d,p) | Not Specified | Not Specified | Not Specified | researchgate.nettandfonline.com |

| This compound | Predicted Trend | Higher than 2-AP | Slightly altered | Smaller than 2-AP | N/A |

Note: The values for this compound are predicted based on the electronic effects of the methoxymethyl substituent and are not from direct computational studies.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method for determining the optimized geometry and electronic structure of molecules. For pyridine derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G(d,p) or larger, provide reliable predictions of bond lengths, bond angles, and dihedral angles. nih.govijaerd.org

For this compound, a DFT optimization would likely show a planar pyridine ring. The geometry of the methoxymethyl group, specifically the C-O-C bond angle and the torsion angle around the C4-C(methylene) bond, would be key parameters. The amino group at the 2-position would also have its geometry defined, including the pyramidalization at the nitrogen atom.

Energetics, such as the total energy of the molecule in its ground state, can also be accurately calculated. These calculations are fundamental for determining the relative stability of different conformers and for studying reaction mechanisms.

Reactivity Prediction and Reaction Mechanism Modeling

The reactivity of pyridin-2-amine derivatives can be predicted using computational methods. The nucleophilic and electrophilic character of different sites in the molecule can be assessed. Nucleophilic substitution reactions on the pyridine ring are common, and their feasibility and regioselectivity can be modeled. youtube.com For instance, in related 2-aminopyridine systems, the amino group can direct electrophilic substitution, while the pyridine nitrogen can be protonated or act as a nucleophile.

The methoxymethyl group at the 4-position in this compound would influence the reactivity of the pyridine ring. Its electron-donating nature would activate the ring towards electrophilic attack. Computational modeling can help predict the most likely sites for such reactions. Furthermore, the mechanism of reactions involving the amino group or the methoxymethyl substituent could be elucidated through transition state calculations.

Studies on the reactions of other substituted pyridines, such as 2-methoxy-3-nitropyridine, with amines have been investigated using DFT to understand the SNAr mechanism and the electrophilic character of the carbon atoms in the pyridine ring. researchgate.net Similar approaches could be applied to predict the reactivity of this compound.

Conformational Analysis and Intermolecular Interactions

The conformational flexibility of this compound primarily resides in the rotation around the C4-C(methylene) and O-C(methyl) single bonds of the methoxymethyl group. Conformational analysis using computational methods can identify the most stable conformers and the energy barriers between them. This is crucial as the conformation can affect the molecule's biological activity and physical properties.

Intermolecular interactions, such as hydrogen bonding, are critical in determining the solid-state structure and solution behavior of the molecule. The amino group is a hydrogen bond donor, while the pyridine nitrogen and the oxygen of the methoxymethyl group are hydrogen bond acceptors. Computational studies can model these interactions, predicting the formation of dimers or extended networks in the solid state. Research on the conformational analysis of substituted piperidines and other heterocyclic systems provides a framework for how such studies would be approached for this compound. nih.govcsbsju.edu

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density in a molecule is fundamental to understanding its reactivity and intermolecular interactions. Electrostatic potential (ESP) maps are a visual representation of the charge distribution, where regions of negative potential (electron-rich) are typically colored red and regions of positive potential (electron-poor) are colored blue. deeporigin.comlibretexts.orgresearchgate.net

For this compound, an ESP map would be expected to show a region of high negative potential around the pyridine nitrogen, indicating its propensity to act as a proton acceptor or a metal ligand. The amino group would also influence the charge distribution, with the nitrogen atom being a site of negative potential and the hydrogen atoms being sites of positive potential, making them potential hydrogen bond donors. The oxygen atom of the methoxymethyl group would also be a region of negative potential. Such maps are invaluable for predicting how the molecule will interact with other molecules, including biological targets. deeporigin.comlibretexts.org

Prediction of Spectroscopic Parameters from Theoretical Calculations

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data for structure verification. For this compound, theoretical calculations can provide valuable insights into its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Theoretical calculations of vibrational frequencies for related molecules like 2-aminopyridine have been shown to be in good agreement with experimental IR and Raman spectra after appropriate scaling. tsijournals.comresearchgate.net Similar calculations for this compound would help in the assignment of its experimental vibrational bands.

Furthermore, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predictions can aid in the interpretation of experimental NMR spectra and confirm the molecular structure.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The pursuit of more efficient and environmentally benign methods for synthesizing 4-(methoxymethyl)pyridin-2-amine is a key area for future research. Current synthetic approaches often rely on multi-step procedures that may involve harsh reagents and generate significant waste. researchgate.net Future efforts will likely focus on the following:

Catalytic C-H Activation: Direct functionalization of the pyridine (B92270) ring through C-H activation would represent a significant leap forward in efficiency. This approach could potentially shorten synthetic sequences and reduce the need for pre-functionalized starting materials.

Biocatalysis: The use of enzymes or whole-cell systems offers a green and highly selective alternative to traditional chemical synthesis. rsc.org Exploring biocatalytic routes for the introduction of the methoxymethyl and amine groups could lead to more sustainable production methods.

Flow Chemistry: Continuous flow reactors can offer improved control over reaction parameters, leading to higher yields, better selectivity, and enhanced safety. Adapting existing or developing new synthetic routes for flow chemistry could enable more efficient and scalable production of this compound.

| Synthetic Strategy | Potential Advantages |

| Catalytic C-H Activation | Atom economy, reduced steps |

| Biocatalysis | High selectivity, mild conditions |

| Flow Chemistry | Scalability, safety, control |

| One-Pot Syntheses | Efficiency, reduced waste |

Exploration of Undiscovered Reactivity Patterns

A thorough understanding of the chemical behavior of this compound is crucial for unlocking its full potential. While the amino and pyridine nitrogen atoms are known reactive sites, a more in-depth exploration of its reactivity is warranted. Future investigations could focus on:

Reactions at the Methoxymethyl Group: Investigating the reactivity of the methoxymethyl substituent, such as ether cleavage or functional group interconversion, could open up avenues for further derivatization and the synthesis of new analogues.

Metal-Catalyzed Cross-Coupling Reactions: While the amino group can participate in coupling reactions, a systematic study of various cross-coupling methodologies (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) at different positions of the pyridine ring would be highly valuable. mdpi.comnih.gov

Cyclization Reactions: Exploring the potential of this compound to participate in cyclization reactions to form novel heterocyclic systems could lead to the discovery of compounds with interesting biological or material properties.

Coordination Chemistry: The pyridine nitrogen and the exocyclic amine group make this compound a potential ligand for metal complexes. Investigating its coordination behavior with various metals could lead to new catalysts or functional materials.

Computational Design of Advanced Materials Incorporating the this compound Scaffold

The unique electronic and structural properties of the this compound scaffold make it an attractive building block for the computational design of advanced materials. In silico methods can be employed to predict the properties of hypothetical materials, guiding synthetic efforts towards the most promising candidates. Future research in this area could include:

Organic Electronics: The pyridine ring is a common component in organic electronic materials. Computational studies could explore how the incorporation of the this compound unit into polymers or small molecules affects their electronic properties, such as charge transport and light emission.

Porous Materials: The rigid structure of the pyridine ring and the potential for hydrogen bonding from the amino group make this scaffold suitable for the design of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). Computational screening could identify structures with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.

Supramolecular Assemblies: The ability of the amino and pyridine groups to participate in hydrogen bonding and other non-covalent interactions can be harnessed to design self-assembling supramolecular structures with defined architectures and functions. Molecular modeling can provide insights into the thermodynamics and kinetics of these assembly processes.

Strategic Integration into Diverse Synthetic Methodologies

Beyond its direct applications, this compound can serve as a versatile building block in a wide range of synthetic methodologies. Its bifunctional nature, with both a nucleophilic amino group and a modifiable pyridine ring, allows for its strategic incorporation into complex molecular architectures. Future opportunities include:

Fragment-Based Drug Discovery: The this compound core can be used as a starting point in fragment-based drug discovery campaigns. By linking this fragment to other small molecules, libraries of compounds can be generated and screened for biological activity.

Combinatorial Chemistry: The reactivity of the amino group allows for the facile generation of libraries of derivatives through reactions with a variety of electrophiles, such as acyl chlorides, isocyanates, and sulfonyl chlorides. mdpi.com This approach can be used to rapidly explore the structure-activity relationships of new compound classes.

Multicomponent Reactions: The development of novel multicomponent reactions that incorporate this compound as one of the starting materials could provide rapid access to complex and diverse molecular scaffolds.

Synthesis of Bioisosteres: The substituted pyridine core of this compound can serve as a bioisostere for other aromatic or heteroaromatic systems in known bioactive molecules. This strategy can be used to modulate the physicochemical and pharmacological properties of existing drugs.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 4-(Methoxymethyl)pyridin-2-amine?

- Methodology : Utilize protection/deprotection strategies common in pyridine chemistry. For example, introduce the methoxymethyl group via nucleophilic substitution under basic conditions (e.g., NaH or K₂CO₃) using methoxymethyl chloride. Purify intermediates via silica gel chromatography (eluent: EtOAc/hexane gradients) to isolate the target compound. Monitor reaction progress using TLC and confirm regioselectivity via ¹H NMR (e.g., characteristic shifts for pyridin-2-amine protons at δ 6.5–7.5 ppm) .

- Data Example : In analogous syntheses, yields of 40–60% are typical after purification .

Q. How can this compound be characterized to confirm its structure?

- Methodology :

- ¹H/¹³C NMR : Analyze chemical shifts and coupling constants. Pyridin-2-amine protons typically show doublets (J ≈ 5–6 Hz) due to coupling with adjacent NH₂ groups .

- Mass Spectrometry (MS) : Use ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₀N₂O, expected m/z ≈ 138.1).

- IR Spectroscopy : Identify NH₂ stretching vibrations (~3300–3500 cm⁻¹) and C-O-C stretches (~1100 cm⁻¹) from the methoxymethyl group .

Q. What safety protocols are recommended for handling this compound?

- Methodology : Follow guidelines for pyridine derivatives:

- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation.

- Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation.

- Dispose of waste via approved chemical disposal protocols, as pyridinamines may form toxic byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during functionalization of this compound?

- Methodology :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to predict reactive sites. Electron-donating groups (e.g., methoxymethyl) direct electrophilic substitution to the para position relative to NH₂ .

- Isotopic Labeling : Use deuterated reagents (e.g., D₂O) to track substitution patterns via NMR .

Q. What strategies optimize the use of this compound in designing enzyme inhibitors?

- Methodology :

- Structure-Activity Relationship (SAR) : Modify the methoxymethyl group to enhance binding to target enzymes (e.g., COX-2 or kinases). Introduce sulfonamide or trifluoromethyl groups to improve lipophilicity .

- Kinetic Studies : Measure IC₅₀ values using fluorescence-based assays (e.g., for kinase inhibition) .

Q. How can this compound be applied in coordination chemistry for sensing applications?

- Methodology :

- Coordination Polymers : React with Zn(NO₃)₂ or Hg²⁺ to form metal-organic frameworks (MOFs). Monitor fluorescence quenching/enhancement for Hg²⁺ detection (λₑₓ = 365 nm) .

- UV-Vis Titration : Track absorption changes (e.g., shifts at 250–300 nm) to quantify metal-binding affinity .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for this compound?

- Methodology :

- Reaction Optimization : Vary catalysts (e.g., Pd/C vs. CuI), solvents (DMF vs. MeCN), and temperatures.

- Side Reaction Analysis : Use LC-MS to identify byproducts (e.g., overalkylation or oxidation).

- Example : In a synthesis of 4-methylpyridin-2-amine analogues, yields improved from 35% to 65% by switching from EtOH to THF .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。